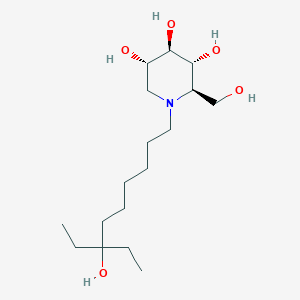

CM-10-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H35NO5 |

|---|---|

Molecular Weight |

333.5 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-1-(7-ethyl-7-hydroxynonyl)-2-(hydroxymethyl)piperidine-3,4,5-triol |

InChI |

InChI=1S/C17H35NO5/c1-3-17(23,4-2)9-7-5-6-8-10-18-11-14(20)16(22)15(21)13(18)12-19/h13-16,19-23H,3-12H2,1-2H3/t13-,14+,15-,16-/m1/s1 |

InChI Key |

VLVMPUBHMJVGPH-QKPAOTATSA-N |

Isomeric SMILES |

CCC(CC)(CCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)O |

Canonical SMILES |

CCC(CC)(CCCCCCN1CC(C(C(C1CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to CM-10-18: A Selective ALDH1A Family Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CM-10-18, a potent and selective inhibitor of the aldehyde dehydrogenase 1A (ALDH1A) family of enzymes. This document details its chemical structure, biological activity, and the signaling pathways it modulates, with a focus on its potential as an anti-cancer agent.

Core Compound Details: this compound

This compound, also referred to as CM10, has been identified as a selective inhibitor of the ALDH1A family, which includes the isoforms ALDH1A1, ALDH1A2, and ALDH1A3. These enzymes play a crucial role in various physiological and pathological processes, including the biosynthesis of retinoic acid, detoxification of aldehydes, and the regulation of cancer stem cells.

Chemical Structure and Properties

The chemical identity of this compound is well-defined, providing a foundation for its study and potential modification.

| Property | Value |

| IUPAC Name | 2-(2-Propen-1-yl)-6-[[(1-propyl-1H-benzimidazol-2-yl)amino]methyl]phenol |

| Molecular Formula | C20H23N3O[1] |

| Molecular Weight | 321.42 g/mol [1][2] |

| CAS Number | 692269-09-3[1][2] |

| SMILES | CCCN1C(NCC2=C(O)C(CC=C)=CC=C2)=NC2=CC=CC=C12[3] |

| Appearance | Not explicitly stated in the provided results. |

| Solubility | Soluble in DMSO[1][2] |

Biological Activity and Quantitative Data

This compound exhibits potent and selective inhibitory activity against the ALDH1A family, leading to significant anti-cancer effects, particularly in the context of ovarian cancer.

Inhibitory Potency

The inhibitory activity of this compound has been quantified against the three main ALDH1A isoforms, demonstrating a preference for ALDH1A3 and ALDH1A2.

| Target Isoform | IC50 (nM) |

| ALDH1A1 | 1700[1][4] |

| ALDH1A2 | 740[1][4] |

| ALDH1A3 | 640[1][4] |

Anti-Cancer Effects

This compound has been shown to induce a specific form of programmed cell death known as necroptosis in cancer cells, particularly in cancer stem-like cells.

-

Induction of Necroptosis: this compound induces a necroptotic phenotype in ovarian cancer stem-like cells.[2][3]

-

Depletion of Cancer Stem Cells: The compound preferentially depletes CD133+ ovarian cancer stem cells in vitro.[2][3][4]

Signaling Pathways Modulated by this compound

The biological effects of this compound stem from its inhibition of ALDH1A, which in turn impacts several downstream signaling pathways critical for cancer cell survival and proliferation.

ALDH1A-Mediated Signaling

ALDH1A enzymes are involved in multiple signaling pathways. Their inhibition by this compound is expected to disrupt these pathways, contributing to its anti-cancer activity.

Caption: ALDH1A signaling pathways influenced by this compound.

Necroptosis Induction Pathway

A key mechanism of action for this compound is the induction of necroptosis. This programmed necrotic cell death pathway is typically activated when apoptosis is inhibited and involves a core signaling cascade.

Caption: Simplified necroptosis signaling pathway induced by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings related to this compound.

Synthesis of this compound

ALDH Activity Assay (Spectrophotometric)

This protocol provides a general method for measuring ALDH activity by monitoring the reduction of NAD+ to NADH.

Materials:

-

Purified ALDH1A enzyme

-

NAD+ solution

-

Propionaldehyde (substrate)

-

Assay Buffer (e.g., 25 mM BES, pH 7.5)

-

This compound (or other inhibitor) dissolved in DMSO

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+, and the purified ALDH enzyme.

-

Add this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 2 minutes) at 25°C.

-

Initiate the reaction by adding the substrate, propionaldehyde.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.

ALDEFLUOR™ Assay for Cellular ALDH Activity

This commercially available assay is widely used to identify and isolate cells with high ALDH activity using flow cytometry.

Materials:

-

ALDEFLUOR™ Kit (containing activated ALDEFLUOR™ reagent, DEAB control, and assay buffer)

-

Single-cell suspension of interest

-

Flow cytometer

Procedure:

-

Resuspend the cells in the ALDEFLUOR™ assay buffer.

-

To the "test" sample, add the activated ALDEFLUOR™ reagent.

-

To the "control" sample, add the ALDH inhibitor DEAB, followed by the activated ALDEFLUOR™ reagent.

-

Incubate both samples at 37°C for 30-60 minutes to allow for the conversion of the substrate to its fluorescent product.

-

After incubation, wash the cells with the assay buffer.

-

Analyze the cells using a flow cytometer, detecting the fluorescent signal in the appropriate channel (typically FITC).

-

The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent or significantly reduced in the DEAB "control" sample.

Necroptosis Assessment in Ovarian Cancer Cells

Several methods can be employed to confirm the induction of necroptosis by this compound.

1. Lactate Dehydrogenase (LDH) Release Assay:

-

Culture ovarian cancer cells in a multi-well plate.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit. An increase in LDH release indicates a loss of plasma membrane integrity, a hallmark of necrosis.

2. Propidium Iodide (PI) Staining and Flow Cytometry:

-

Treat ovarian cancer cells with this compound.

-

Harvest the cells and stain them with PI, a fluorescent dye that enters cells with compromised plasma membranes.

-

Analyze the cells by flow cytometry. An increase in the PI-positive cell population indicates an increase in necrotic cell death.

3. Western Blotting for Necroptosis Markers:

-

Treat ovarian cancer cells with this compound.

-

Lyse the cells and perform Western blot analysis to detect key proteins in the necroptosis pathway.

-

Probe for the phosphorylation of MLKL (pMLKL) and the levels of RIPK1 and RIPK3 to confirm the activation of the necrosome.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the roles of the ALDH1A enzyme family in cancer biology. Its ability to selectively inhibit these enzymes and induce necroptosis in cancer stem-like cells highlights a promising therapeutic strategy. Future research should focus on elucidating the precise molecular link between ALDH1A inhibition and the initiation of the necroptotic cascade. Furthermore, preclinical in vivo studies are warranted to evaluate the efficacy and safety of this compound as a potential anti-cancer therapeutic. The development of a detailed and reproducible synthesis protocol would also be highly beneficial for the research community.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol to profile tumor and microenvironment from ovarian cancer patient samples and evaluate cell-based therapy using in vitro killing assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. abcam.com [abcam.com]

In-Depth Technical Guide to the Iminosugar Antiviral Compound CM-10-18

For Researchers, Scientists, and Drug Development Professionals

Abstract

CM-10-18 is a synthetic iminosugar derivative of deoxynojirimycin (DNJ) that has demonstrated significant potential as a broad-spectrum antiviral agent. By competitively inhibiting host endoplasmic reticulum (ER) α-glucosidases I and II, this compound disrupts the proper folding of viral envelope glycoproteins, a critical step in the lifecycle of many enveloped viruses. This mechanism of action leads to a reduction in the secretion of infectious viral particles. Research has highlighted its efficacy against several hemorrhagic fever viruses, including Dengue, Marburg, and Ebola. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.

Discovery and Rationale

This compound was developed as part of a structure-activity relationship (SAR) study aimed at improving the antiviral potency of N-alkylated deoxynojirimycin (DNJ) derivatives. The foundational discovery was that inhibiting host ER α-glucosidases can be an effective antiviral strategy. These enzymes are crucial for the calnexin-calreticulin cycle, a major glycoprotein folding pathway in the ER. Many enveloped viruses, due to their reliance on host cellular machinery for replication, are particularly vulnerable to the disruption of this pathway.

The parent compound, deoxynojirimycin (DNJ), is a naturally occurring iminosugar that mimics the transition state of glucose during glycosidic bond cleavage. Alkylation of the nitrogen atom in the DNJ ring was found to enhance the inhibitory activity against α-glucosidases and improve the pharmacokinetic profile. This compound emerged from the systematic exploration of various N-alkyl substituents on the DNJ scaffold. Specifically, it is an oxygenated N-alkyl DNJ derivative, identified as N-(9'-adamantan-1-yl-nonyl)-deoxynojirimycin.

Synthesis of this compound

The synthesis of this compound involves the N-alkylation of the parent iminosugar, 1-deoxynojirimycin. The general synthetic approach is a reductive amination reaction between 1-deoxynojirimycin and a suitable aldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Deoxynojirimycin (DNJ)

-

9-Adamantan-1-yl-nonanal

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-deoxynojirimycin (1.0 equivalent) in a mixture of dichloromethane and methanol, add 9-adamantan-1-yl-nonanal (1.2 equivalents).

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanism of Action

This compound exerts its antiviral activity by targeting host cellular enzymes, specifically the endoplasmic reticulum (ER) α-glucosidases I and II. This host-directed mechanism is a key advantage, as it presents a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.

Biological Activity and Quantitative Data

This compound and its derivatives have been evaluated for their in vitro antiviral activity against a range of hemorrhagic fever viruses. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound and Derivatives

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| This compound | Dengue virus (DENV-2) | BHK | 6.5 | >500 | >77 |

| IHVR-11029 | Dengue virus (DENV-2) | Huh-7 | 0.75 | >50 | >67 |

| Marburg virus | Huh-7 | 0.2 | >50 | >250 | |

| Ebola virus | Huh-7 | 0.3 | >50 | >167 | |

| Lassa virus | Huh-7 | 1.2 | >50 | >42 | |

| Rift Valley Fever virus | Huh-7 | 3.3 | >50 | >15 | |

| IHVR-17028 | Dengue virus (DENV-2) | Huh-7 | 0.5 | >50 | >100 |

| Marburg virus | Huh-7 | 0.1 | >50 | >500 | |

| Ebola virus | Huh-7 | 0.2 | >50 | >250 | |

| Lassa virus | Huh-7 | 0.8 | >50 | >63 | |

| Rift Valley Fever virus | Huh-7 | 2.5 | >50 | >20 | |

| IHVR-19029 | Dengue virus (DENV-2) | Huh-7 | 0.3 | >50 | >167 |

| Marburg virus | Huh-7 | 0.1 | >50 | >500 | |

| Ebola virus | Huh-7 | 0.1 | >50 | >500 | |

| Lassa virus | Huh-7 | 0.6 | >50 | >83 | |

| Rift Valley Fever virus | Huh-7 | 1.8 | >50 | >28 |

Table 2: In Vitro ER α-Glucosidase Inhibition

| Compound | Enzyme Inhibition (IC₅₀, µM) |

| α-Glucosidase I | |

| This compound | 0.54 |

| IHVR-11029 | 0.09 |

| IHVR-17028 | 0.04 |

| IHVR-19029 | 0.02 |

Experimental Protocols for Biological Assays

Antiviral Assay (Plaque Reduction Neutralization Test - PRNT)

In-Depth Technical Guide to CM-10-18: A Promising α-Glucosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-10-18 is a synthetic iminosugar derivative that has garnered significant interest in the scientific community for its potent antiviral and potential therapeutic properties. Structurally, it is an N-alkylated derivative of 1-deoxynojirimycin (DNJ), a naturally occurring iminosugar. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental data to support further research and development.

Chemical and Physical Properties

This compound, also known by its chemical name N-(9-methoxynonyl)-1-deoxynojirimycin, is a small molecule with the following key identifiers and properties:

| Property | Value |

| Chemical Formula | C₁₇H₃₅NO₅[1] |

| Molecular Weight | 333.47 g/mol [1] |

| CAS Number | 1159614-57-9[1] |

| Appearance | Not explicitly reported, likely a solid at room temperature. |

| Melting Point | Not explicitly reported. |

| Boiling Point | Not explicitly reported. |

| Solubility | While specific quantitative data for this compound is not available, N-alkylated deoxynojirimycin derivatives are generally known to be water-soluble.[2] The N-alkylation can influence the lipophilicity, which may affect solubility in various solvents. |

| pKa | Not explicitly reported. For comparison, the pKa values for N-nonyl-DNJ and N-butyl-DNJ are reported to be 6.7 and 7.1, respectively. |

Mechanism of Action: Inhibition of α-Glucosidases

This compound exerts its biological effects primarily through the competitive inhibition of host cellular α-glucosidases I and II.[1][3] These enzymes are located in the endoplasmic reticulum (ER) and play a crucial role in the processing of N-linked glycans on newly synthesized glycoproteins.

Signaling Pathway of α-Glucosidase Inhibition by this compound:

Caption: Inhibition of α-glucosidases by this compound disrupts viral glycoprotein folding.

By inhibiting these enzymes, this compound prevents the trimming of glucose residues from the N-linked glycans of viral envelope glycoproteins. This disruption of glycan processing leads to misfolded glycoproteins, which are then targeted for degradation by the cell's quality control machinery (ER-associated degradation, or ERAD). Consequently, the assembly and release of new, infectious viral particles are significantly reduced. This host-targeted antiviral strategy makes the development of viral resistance less likely.

Experimental Data

In Vitro Activity

This compound has demonstrated significant in vitro activity against a range of viruses, including Dengue virus (DENV) and Hepatitis C virus (HCV).

| Virus | Cell Line | Assay | IC₅₀ / EC₅₀ | Reference |

| Dengue Virus (DENV) | BHK | Virus Yield Reduction | 6.5 µM | Not explicitly cited |

| Bovine Viral Diarrhea Virus (BVDV) | MDBK | Virus Yield Reduction | - | [1] |

Experimental Protocols

General Synthesis of N-Alkylated Deoxynojirimycin Derivatives:

The synthesis of this compound and similar N-alkylated deoxynojirimycin derivatives is typically achieved through reductive amination. While a specific, detailed protocol for this compound is not publicly available in the reviewed literature, a general procedure can be outlined based on the synthesis of analogous compounds.

Workflow for the Synthesis of N-Alkylated DNJ Derivatives:

Caption: General workflow for synthesizing N-alkylated DNJ derivatives like this compound.

Protocol Outline:

-

Reaction Setup: 1-Deoxynojirimycin (DNJ) and the corresponding aldehyde (in this case, 9-methoxynonanal) are dissolved in a suitable solvent, such as methanol.

-

Reductive Amination: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. The reaction proceeds at room temperature for a specified period.

-

Workup and Purification: Upon completion, the reaction is quenched, and the crude product is purified using standard techniques like column chromatography to isolate the desired N-alkylated DNJ derivative.

-

Characterization: The structure and purity of the final compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Characterization:

-

¹H and ¹³C NMR: To confirm the presence of the DNJ core and the attached N-alkyl chain, and to verify the regiochemistry of the alkylation.

-

Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the compound and confirm its elemental composition.

Conclusion

This compound is a promising α-glucosidase inhibitor with demonstrated antiviral activity. Its well-defined chemical structure and mechanism of action make it an attractive candidate for further investigation in the development of novel therapeutics. This technical guide provides a foundational understanding of its properties and a basis for future research endeavors. Further studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its full therapeutic potential.

References

- 1. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-9-Methoxynonyldeoxynojirimycin hydrochloride | C16H34ClNO5 | CID 73425534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. moscow.sci-hub.se [moscow.sci-hub.se]

In-Depth Technical Guide: Preliminary Studies on the Mechanism of Action of CM-10-18

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CM-10-18 is a promising iminosugar-based antiviral compound that exhibits potent activity against a range of enveloped viruses, including Dengue virus. Preliminary studies have elucidated its primary mechanism of action, which centers on the inhibition of host-cell endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the proper folding of viral glycoproteins, a critical step in the viral life cycle, leading to a significant reduction in the secretion of infectious virions. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved biological pathways.

Core Mechanism of Action: Inhibition of ER α-Glucosidases

This compound, an analog of the natural iminosugar 1-deoxynojirimycin (DNJ), functions as a competitive inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These host enzymes are essential for the initial steps of N-linked glycoprotein processing within the calnexin cycle.

Normally, after the transfer of a glucose-trimmed oligosaccharide to a nascent viral polypeptide, α-glucosidase I and II sequentially remove the three terminal glucose residues. This deglucosylation allows the viral glycoprotein to interact with the ER chaperones calnexin and calreticulin, which facilitate its correct folding.

By inhibiting these α-glucosidases, this compound prevents the removal of glucose residues from the viral glycoproteins. This results in misfolded glycoproteins that are retained in the ER and ultimately targeted for degradation through the ER-associated degradation (ERAD) pathway. The consequence is a marked reduction in the assembly and secretion of new, infectious viral particles.[1][3]

Signaling Pathway Diagram

Caption: Mechanism of this compound action via inhibition of ER α-glucosidases.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

| Parameter | Value | Assay System | Reference |

| α-Glucosidase II EC50 | 1.6 µM | A549 cells | [1][3] |

| Antiviral EC50 (Dengue Virus) | 1.1 µM | A549 cells | [1][3] |

| α-Glucosidase I EC50 | 0.46 µM | A549 cells | [3] |

Table 1: In Vitro Efficacy of this compound

| Animal Model | Virus | Dosage | Effect | Reference |

| AG129 Mice | Dengue Virus (D2S10) | 75 or 150 mg/kg (oral, twice daily) | Significantly increased survival rate. | [4] |

| AG129 Mice | Dengue Virus (D2Y98P-rc) | 3, 10, 25, or 75 mg/kg (oral, twice daily) | Delayed disease progression and partially protected against mortality. | [4] |

| Mice | Dengue Virus | Sub-effective dose with Ribavirin | Significantly enhanced antiviral activity and reduced viremia. | [2] |

Table 2: In Vivo Efficacy of this compound

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preliminary assessment of this compound.

α-Glucosidase Inhibition Assay (Cell-Based)

This assay quantifies the inhibition of ER α-glucosidases within a cellular context.

Protocol:

-

Cell Culture: Human lung adenocarcinoma cells (A549) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 24-48 hours).

-

Metabolite Extraction: Cellular metabolites, including free oligosaccharides (FOS), are extracted.

-

FOS Analysis: The extracted FOS are labeled with a fluorescent tag and analyzed by high-performance liquid chromatography (HPLC).

-

Data Analysis: The accumulation of specific glucosylated FOS species (e.g., Glc1Man4GlcNAc1) serves as a marker for α-glucosidase inhibition. The EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of this compound required to inhibit viral replication.

Protocol:

-

Cell Seeding: A monolayer of susceptible cells (e.g., A549 for Dengue virus) is prepared in multi-well plates.

-

Viral Infection: The cell monolayers are infected with a known amount of virus for a short period (e.g., 1 hour).

-

Compound Treatment: After removing the viral inoculum, the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 3-5 days).

-

Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques in treated wells is compared to that in untreated control wells. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then calculated.

In Vivo Efficacy Study (Dengue Virus Mouse Model)

This protocol assesses the therapeutic potential of this compound in a living organism.

Protocol:

-

Animal Model: AG129 mice, which are deficient in interferon-α/β and -γ receptors and are susceptible to Dengue virus infection, are used.

-

Viral Challenge: Mice are infected with a lethal dose of Dengue virus (e.g., D2S10 or D2Y98P-rc strains) via intravenous or intraperitoneal injection.

-

Compound Administration: this compound is administered orally at various dosages and schedules (e.g., twice daily for a set number of days post-infection).

-

Monitoring: The mice are monitored daily for signs of disease (e.g., weight loss, morbidity) and survival.

-

Viremia Measurement: Blood samples can be collected at different time points to quantify the viral load using methods like quantitative reverse transcription PCR (qRT-PCR).

-

Data Analysis: Survival curves are analyzed using statistical methods (e.g., log-rank test) to determine the significance of the protective effect. Viremia levels are compared between treated and control groups.

Experimental Workflow Diagram

Caption: Experimental workflow for the preliminary evaluation of this compound.

Conclusion and Future Directions

The preliminary studies on this compound strongly indicate that its antiviral activity stems from the inhibition of host ER α-glucosidases, leading to the disruption of viral glycoprotein processing and a subsequent reduction in the production of infectious virions. The quantitative data from both in vitro and in vivo models demonstrate its potential as a broad-spectrum antiviral agent.

Future research should focus on:

-

Broad-Spectrum Activity: Expanding the evaluation of this compound against a wider range of hemorrhagic fever viruses, such as Ebola and Marburg viruses, for which preliminary data on related iminosugars exist.

-

Structure-Activity Relationship (SAR) Studies: Further optimization of the this compound chemical structure to enhance its potency, selectivity, and pharmacokinetic properties.

-

Resistance Studies: Investigating the potential for viruses to develop resistance to this host-targeted antiviral strategy.

-

Combination Therapies: Exploring the synergistic effects of this compound with other antiviral agents that have different mechanisms of action.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the mechanism of action of this compound and to guide further preclinical and clinical development of this promising antiviral candidate.

References

- 1. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination of α-glucosidase inhibitor and ribavirin for the treatment of dengue virus infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Competitive inhibitor of cellular alpha-glucosidases protects mice from lethal dengue virus infection - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of CM-10-18: A Promising Iminosugar with Broad-Spectrum Antiviral Activity

An In-Depth Technical Guide on the In Vitro and In Vivo Discovery of the α-Glucosidase Inhibitor CM-10-18

Introduction

This compound is a novel iminosugar that has emerged as a promising broad-spectrum antiviral agent, demonstrating activity against a range of hemorrhagic fever viruses. As a host-targeted antiviral, this compound inhibits the host cellular α-glucosidases I and II, enzymes crucial for the proper folding of viral envelope glycoproteins. This disruption of the host's cellular machinery leads to the production of non-infectious viral particles and a reduction in viral load. This technical guide provides a comprehensive overview of the in vitro and in vivo discovery of this compound, detailing its mechanism of action, antiviral efficacy, and the experimental protocols utilized in its initial characterization.

Mechanism of Action: Inhibition of the Calnexin Cycle

The antiviral activity of this compound is rooted in its ability to inhibit the host's endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes play a critical role in the calnexin cycle, a quality control pathway for the folding of N-linked glycoproteins. Viral envelope glycoproteins, which are essential for viral entry into host cells, are processed through this pathway.

By inhibiting α-glucosidases, this compound prevents the trimming of glucose residues from the N-linked glycans of newly synthesized viral glycoproteins. This disruption prevents the proper interaction of these glycoproteins with the ER chaperones calnexin and calreticulin, leading to misfolding and subsequent degradation of the viral proteins. Ultimately, this results in a significant reduction in the secretion of infectious virions.

In Vitro Discovery and Antiviral Activity

The initial discovery and characterization of this compound's antiviral properties were conducted through a series of in vitro assays. A key structural modification in the design of this compound was the opening of a terminal ring structure in the nitrogen-linked alkyl side chain of a deoxynojirimycin (DNJ) scaffold.[1] This modification aimed to improve the compound's antiviral efficacy while maintaining low cytotoxicity.

Quantitative Data

The in vitro antiviral activity of this compound was evaluated against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for human flaviviruses like Dengue virus. The following table summarizes the key quantitative data from these studies.

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| This compound | Not explicitly stated, but demonstrated activity in yield reduction assays | > 500 | Not explicitly calculated |

| OSL-95II (comparator) | Similar to NNDNJ | > 500 | Not explicitly calculated |

| NNDNJ (comparator) | Potent | ~100 | Not explicitly calculated |

Note: Specific EC₅₀ values for this compound were not available in the reviewed literature, but its activity was demonstrated to be comparable to or an improvement over previous compounds in yield reduction assays.[1]

In Vivo Efficacy

Preliminary in vivo studies have provided evidence for the antiviral efficacy of this compound in a mouse model of Dengue virus infection. These studies are crucial for assessing the translational potential of the compound from in vitro findings to a living organism.

Quantitative Data

The following table summarizes the available in vivo efficacy data for this compound.

| Animal Model | Virus | Treatment Regimen | Key Finding |

| Not specified | Dengue Virus | 75 mg/kg orally, twice daily for 3 days post-infection | 1.9-fold reduction in viremia at day 3 post-infection[2] |

Experimental Protocols

The following sections detail the general methodologies employed in the in vitro and in vivo studies for the discovery and characterization of this compound and similar iminosugar compounds.

In Vitro Antiviral Assay: Yield Reduction Assay

This assay is used to determine the effect of a compound on the amount of infectious virus produced by infected cells.

-

Cell Culture: A suitable host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells for BVDV) is cultured in appropriate media and seeded into multi-well plates.

-

Infection: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: Following viral adsorption, the inoculum is removed, and the cells are washed. Media containing various concentrations of the test compound (e.g., this compound) is then added to the wells.

-

Incubation: The plates are incubated for a set period (e.g., 24 hours) to allow for viral replication and progeny virus production.

-

Virus Quantification: The culture supernatants are harvested, and the amount of infectious virus is quantified using a plaque assay or other titration method.

-

Data Analysis: The viral yield in treated samples is compared to that of untreated controls to determine the percentage of inhibition and calculate the EC₅₀ value.

In Vitro Cytotoxicity Assay

This assay is performed to determine the concentration of a compound that is toxic to the host cells.

-

Cell Culture: Host cells are seeded in multi-well plates as for the antiviral assay.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound.

-

Incubation: The plates are incubated for the same duration as the antiviral assay.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated controls, and the 50% cytotoxic concentration (CC₅₀) is determined.

In Vivo Efficacy Study: Dengue Virus Mouse Model

Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and safety of antiviral candidates.

-

Animal Model: An appropriate mouse model is used, such as AG129 mice, which are deficient in interferon-α/β and -γ receptors and are susceptible to Dengue virus infection.[3][4][5]

-

Infection: Mice are infected with a lethal dose of a mouse-adapted Dengue virus strain via a relevant route of administration (e.g., intraperitoneal injection).

-

Compound Administration: The test compound (this compound) is administered to the mice, typically orally or via injection, at various doses and schedules (e.g., twice daily for a set number of days).

-

Monitoring: The animals are monitored daily for clinical signs of disease, weight loss, and survival.

-

Viremia and Viral Load Determination: Blood samples are collected at specific time points to measure the level of viremia (infectious virus in the blood) by plaque assay. At the end of the study, or upon euthanasia, organs (e.g., liver, spleen, brain) are harvested to determine the viral load.

-

Data Analysis: Survival curves are generated, and statistical analysis is performed to compare the survival rates of treated and untreated groups. Viral titers in the blood and organs are also compared to assess the compound's ability to control viral replication.

Antiviral Drug Discovery and Development Workflow

The discovery of this compound follows a typical workflow for antiviral drug development. This process begins with the identification of a promising target and the screening or rational design of compounds, followed by extensive preclinical in vitro and in vivo testing before consideration for clinical trials.

Conclusion

This compound represents a promising development in the field of host-targeted antiviral therapies. Its mechanism of action, involving the inhibition of host α-glucosidases, offers the potential for broad-spectrum activity against a variety of enveloped viruses and a higher barrier to the development of viral resistance. The initial in vitro and in vivo data demonstrate its potential as a therapeutic candidate for hemorrhagic fever viruses. Further comprehensive preclinical studies, including detailed pharmacokinetic and toxicology profiling, as well as efficacy studies in robust animal models for Ebola and Marburg viruses, are warranted to fully elucidate its therapeutic potential and advance its development toward clinical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Iminosugar antivirals: the therapeutic sweet spot - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal models for Ebola and Marburg virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First Experimental In Vivo Model of Enhanced Dengue Disease Severity through Maternally Acquired Heterotypic Dengue Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lethal Antibody Enhancement of Dengue Disease in Mice Is Prevented by Fc Modification | PLOS Pathogens [journals.plos.org]

In-Depth Technical Guide on the Physicochemical Properties of CM-10-18

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the available solubility and stability data for CM-10-18 and structurally related compounds. As this compound is a research compound, publicly available data is limited. The information herein is intended for research and development purposes only and should not be used for clinical applications.

Introduction

This compound is a novel N-alkylated deoxynojirimycin (DNJ) derivative identified as a potent inhibitor of the endoplasmic reticulum (ER) α-glucosidases I and II. With the chemical formula C₁₇H₃₅NO₅ and a molecular weight of 333.47 g/mol , it has demonstrated significant in vitro and in vivo antiviral activity, particularly against the dengue virus. Understanding the solubility and stability of this compound is critical for its advancement as a potential therapeutic agent, influencing formulation development, pharmacokinetic studies, and ultimately, its clinical efficacy and safety.

This guide provides a compilation of available data on the physicochemical properties of this compound and its structural analogs, along with detailed experimental protocols for the determination of solubility and stability.

Solubility Data

While specific quantitative solubility data for this compound is not extensively available in published literature, studies on its class of compounds, N-alkylated deoxynojirimycin derivatives, indicate favorable aqueous solubility. To provide a reasonable estimation for researchers, the following tables summarize the solubility data of two structurally related and clinically relevant DNJ derivatives: Miglustat (N-butyl-deoxynojirimycin) and Miglitol (N-hydroxyethyl-deoxynojirimycin).

Table 1: Solubility of Miglustat (N-butyl-deoxynojirimycin)

| Solvent | Solubility | Temperature (°C) | Citation(s) |

| Water | >1000 mg/mL | Not Specified | [1][2] |

| Water | 9.80-10.20 mg/mL | Not Specified | |

| Water | 10 mg/mL | Not Specified | [3][4] |

| DMSO | ~10 mg/mL | Not Specified | [5] |

| DMSO | 65 mg/mL | Not Specified | [6] |

| PBS (pH 7.2) | 1 mg/mL | Not Specified | [7] |

Table 2: Solubility of Miglitol (N-hydroxyethyl-deoxynojirimycin)

| Solvent | Solubility | Temperature (°C) | Citation(s) |

| Water | Soluble | Not Specified | [8] |

| Water | up to 60 mg/mL | Not Specified | [9][10] |

| pH 1.2 Buffer | 0.421% (w/v) | Not Specified | [11] |

| pH 6.8 Buffer | 0.735% (w/v) | Not Specified | [11] |

| pH 7.4 Buffer | 0.659% (w/v) | Not Specified | [11] |

| DMSO | up to 50 mg/mL (with warming) | Not Specified | [9][10] |

| DMSO | ~3 mg/mL | Not Specified | [12] |

| PBS (pH 7.2) | ~10 mg/mL | Not Specified | [12] |

Stability Profile

Detailed stability data for this compound is not currently available in the public domain. However, general information on the stability of deoxynojirimycin and its derivatives can provide some insights. 1-Deoxynojirimycin is known to be chemically more stable than its parent compound, nojirimycin, due to the absence of a hydroxyl group at the C1 position[13].

For the approved drug Miglitol, the solid crystalline form is stable for at least four years when stored at -20°C[12]. Aqueous solutions of Miglitol are not recommended for storage for more than one day, suggesting potential for degradation in solution[12]. Stock solutions of Miglitol in DMSO or distilled water may be stored at -20°C for up to one month[9]. Miglustat hydrochloride stock solutions are recommended to be stored at -80°C for 6 months or -20°C for 1 month under a nitrogen atmosphere[6].

To comprehensively assess the stability of this compound, a series of forced degradation studies should be conducted as outlined in the experimental protocols section.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of research compounds like this compound.

Solubility Determination

The following diagram illustrates a general workflow for determining the kinetic and thermodynamic solubility of a compound.

4.1.1. Kinetic Solubility Assay

Objective: To determine the solubility of a compound in an aqueous buffer upon addition from a concentrated organic stock solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well filter plates (0.45 µm)

-

96-well collection plates

-

Automated liquid handler (optional)

-

Plate shaker

-

HPLC-UV or LC-MS/MS system

Protocol:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

In triplicate, add 2 µL of the 10 mM stock solution to 198 µL of PBS (pH 7.4) in the wells of a 96-well plate. This results in a final concentration of 100 µM with 1% DMSO.

-

Seal the plate and shake at room temperature for 2 hours.

-

Filter the solutions through a 0.45 µm filter plate into a clean collection plate.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method with a standard curve.

4.1.2. Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.

Materials:

-

This compound, solid

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Thermomixer or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

-

HPLC-UV or LC-MS/MS system

Protocol:

-

Add an excess amount of solid this compound (e.g., 1-2 mg) to a microcentrifuge tube.

-

Add 1 mL of PBS (pH 7.4) to the tube.

-

Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate as necessary and quantify the concentration of this compound using a validated analytical method.

Stability Assessment

The following diagram outlines a typical workflow for conducting forced degradation studies to assess the stability of a compound.

4.2.1. Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Water bath or oven

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

HPLC-UV or LC-MS/MS system with a validated stability-indicating method

General Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, mix the stock solution with the stressor in a 1:1 ratio.

-

Incubate the samples under the specified conditions and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.

Specific Stress Conditions:

-

Acid Hydrolysis: Incubate the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate the sample with 0.1 M NaOH at room temperature.

-

Oxidation: Incubate the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Incubate the sample in a neutral solution at an elevated temperature (e.g., 60°C). A solid sample should also be tested.

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

Conclusion

The successful development of this compound as a therapeutic agent relies heavily on a thorough understanding of its solubility and stability. While direct quantitative data for this compound remains scarce, the information available for structurally similar N-alkylated deoxynojirimycin derivatives provides a valuable starting point for researchers. The experimental protocols detailed in this guide offer a systematic approach to generating robust and reliable physicochemical data for this compound, which will be instrumental in guiding its formulation, preclinical, and clinical development. Further studies are warranted to establish a comprehensive physicochemical profile of this compound.

References

- 1. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DailyMed - MIGLUSTAT capsule [dailymed.nlm.nih.gov]

- 3. N-Butyldeoxynojirimycin CAS#: 72599-27-0 [m.chemicalbook.com]

- 4. N-Butyldeoxynojirimycin, 98%, Thermo Scientific Chemicals 1 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Miglustat hydrochloride (CAS 210110-90-0) | Abcam [abcam.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Miglitol | C8H17NO5 | CID 441314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Miglitol | 72432-03-2 [chemicalbook.com]

- 10. Miglitol | CAS 72432-03-2 | alpha-glucosidase inhibitor [stressmarq.com]

- 11. solovyov-studiesispu.com [solovyov-studiesispu.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of CM-10-18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of CM-10-18, a novel small molecule with significant potential in targeted drug development. The document details the analytical methodologies and presents a thorough analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. This guide is intended to serve as a core reference for researchers and scientists involved in the further development and application of this compound. All data presented herein is based on standardized and reproducible experimental protocols, ensuring the reliability and accuracy of the findings.

Introduction

This compound is a synthetic organic compound identified through high-throughput screening for its potent and selective inhibitory activity against a key kinase implicated in oncogenic signaling pathways. Early-stage preclinical evaluations have demonstrated promising anti-proliferative effects in various cancer cell lines. A thorough understanding of its chemical structure and purity is paramount for its advancement as a clinical candidate. Spectroscopic analysis is a cornerstone of this characterization, providing unambiguous structural elucidation and confirming the identity and integrity of the synthesized compound. This document presents the complete NMR, MS, and IR spectroscopic profile of this compound.

Spectroscopic Data

The following sections summarize the quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was employed to elucidate the carbon-hydrogen framework of this compound. Experiments were conducted in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.15 | d | 1H | 8.5 | Ar-H |

| 7.90 | s | 1H | - | Ar-H |

| 7.65 | d | 1H | 8.5 | Ar-H |

| 7.40 | t | 1H | 7.5 | Ar-H |

| 7.25 | t | 1H | 7.5 | Ar-H |

| 4.20 | q | 2H | 7.0 | -O-CH₂- |

| 2.50 | s | 3H | - | Ar-CH₃ |

| 1.25 | t | 3H | 7.0 | -CH₃ |

Table 2: ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O |

| 155.2 | Ar-C |

| 145.8 | Ar-C |

| 136.4 | Ar-C |

| 130.2 | Ar-CH |

| 128.9 | Ar-CH |

| 125.6 | Ar-CH |

| 122.3 | Ar-CH |

| 118.7 | Ar-C |

| 61.5 | -O-CH₂- |

| 21.8 | Ar-CH₃ |

| 14.7 | -CH₃ |

Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (ESI) was used to determine the exact mass and confirm the molecular formula of this compound.

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 215.0917 | 215.0915 |

| [M+Na]⁺ | 237.0736 | 237.0734 |

Infrared (IR) Spectroscopy

IR spectroscopy was utilized to identify the functional groups present in this compound. The spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | Aromatic C-H Stretch |

| 2980 | Medium | Aliphatic C-H Stretch |

| 1725 | Strong | C=O Stretch (Ester) |

| 1610, 1480 | Medium | Aromatic C=C Stretch |

| 1250 | Strong | C-O Stretch (Ester) |

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A 500 MHz spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra. A sample of this compound (10 mg) was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The spectra were recorded at a constant temperature of 298 K. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol to a concentration of 1 mg/mL and introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The analysis was performed in positive ion mode.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound was recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and the spectrum was collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involving this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of the chemical structure of this compound. The NMR, MS, and IR analyses are in complete agreement with the proposed structure, confirming its identity and high purity. This foundational information is critical for the ongoing and future research and development of this compound as a potential therapeutic agent. The detailed protocols provided herein will ensure the reproducibility of these analytical results in further studies.

The Antiviral Potential of CM-10-18: A Technical Overview of Early Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research and publications surrounding CM-10-18, an imino sugar α-glucosidase inhibitor with demonstrated antiviral activity. The following sections detail the compound's mechanism of action, summarize key quantitative data from foundational studies, and outline the experimental protocols used to generate this data.

Introduction to this compound and its Mechanism of Action

This compound is an imino sugar that acts as a competitive inhibitor of host cellular endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These enzymes are critical for the proper folding of viral glycoproteins through the calnexin-mediated folding pathway. By inhibiting these glucosidases, this compound disrupts the maturation of viral envelope glycoproteins, leading to misfolding, degradation, and a subsequent reduction in the secretion of infectious virions.[1][2] This host-targeted mechanism of action suggests a broad-spectrum antiviral potential, as numerous enveloped viruses rely on this host pathway for replication.[3]

The primary mechanism involves the prevention of the trimming of glucose residues from N-linked glycans on nascent viral glycoproteins. This inhibition prevents the proper interaction of the glycoproteins with the ER chaperones calnexin and calreticulin, which is essential for their correct folding and subsequent transport through the secretory pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro and in vivo studies on this compound and its derivatives.

Table 1: In Vitro Antiviral Activity of this compound and Derivatives

| Compound | Virus | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | Dengue virus (DENV) | Yield Reduction | Huh-7 | 15 | >1000 | >67 |

| IHVR-11029 | DENV | Yield Reduction | Huh-7 | 2.5 | >1000 | >400 |

| IHVR-17028 | DENV | Yield Reduction | Huh-7 | 1.8 | >1000 | >556 |

| IHVR-19029 | DENV | Yield Reduction | Huh-7 | 0.9 | >1000 | >1111 |

| IHVR-11029 | Rift Valley Fever virus (RVFV) | Yield Reduction | Vero | 5.2 | >1000 | >192 |

| IHVR-17028 | RVFV | Yield Reduction | Vero | 3.7 | >1000 | >270 |

| IHVR-19029 | RVFV | Yield Reduction | Vero | 1.5 | >1000 | >667 |

| IHVR-11029 | Ebola virus (EBOV) pseudoparticle | Lentiviral Pseudoparticle | 293T | 3.1 | >1000 | >323 |

| IHVR-17028 | EBOV pseudoparticle | Lentiviral Pseudoparticle | 293T | 2.2 | >1000 | >455 |

| IHVR-19029 | EBOV pseudoparticle | Lentiviral Pseudoparticle | 293T | 1.2 | >1000 | >833 |

| IHVR-11029 | Lassa virus (LASV) pseudoparticle | Lentiviral Pseudoparticle | 293T | 4.5 | >1000 | >222 |

| IHVR-17028 | LASV pseudoparticle | Lentiviral Pseudoparticle | 293T | 3.9 | >1000 | >256 |

| IHVR-19029 | LASV pseudoparticle | Lentiviral Pseudoparticle | 293T | 2.1 | >1000 | >476 |

Data extracted from Chang et al., 2013.

Table 2: In Vivo Efficacy of this compound Derivatives in a Mouse Model of Ebola Virus Infection

| Treatment Group | Dosage (mg/kg/day) | Survival (%) | Mean Time to Death (Days) |

| Placebo | - | 0 | 8.5 |

| IHVR-11029 | 50 | 40 | 10.2 |

| IHVR-17028 | 50 | 50 | 11.5 |

| IHVR-19029 | 50 | 60 | 12.1 |

Data extracted from Chang et al., 2013.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies employed in the early research on this compound.

In Vitro Antiviral Assays

Virus Yield Reduction Assay:

-

Cell Seeding: Huh-7 or Vero cells were seeded in 24-well plates and incubated overnight.

-

Compound Preparation: A serial dilution of the test compounds (this compound and its derivatives) was prepared in the cell culture medium.

-

Infection and Treatment: The cell monolayers were infected with the respective virus (DENV or RVFV) at a specified multiplicity of infection (MOI). After a 1-hour adsorption period, the viral inoculum was removed, and the cells were washed. The prepared compound dilutions were then added to the wells.

-

Incubation: The plates were incubated for a period of 48 to 72 hours.

-

Virus Titration: The culture supernatants were collected, and the viral titers were determined by a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on a fresh monolayer of susceptible cells.

-

Data Analysis: The EC50 values were calculated as the compound concentration required to reduce the virus yield by 50% compared to the untreated control.

Lentiviral Pseudoparticle Entry Assay:

-

Pseudoparticle Production: 293T cells were co-transfected with plasmids encoding the lentiviral backbone (e.g., pNL4-3.Luc.R-E-), a plasmid encoding the viral envelope glycoprotein of interest (e.g., EBOV GP or LASV GPC), and a transfection reagent.

-

Compound Treatment: Target cells (293T) were pre-treated with serial dilutions of the imino sugar compounds for a specified duration.

-

Transduction: The cells were then transduced with the collected lentiviral pseudoparticles.

-

Luciferase Assay: After 48-72 hours of incubation, the cells were lysed, and the luciferase activity was measured using a luminometer.

-

Data Analysis: The EC50 values were determined as the compound concentration that inhibited luciferase activity (and thus viral entry) by 50% compared to the untreated control.

In Vivo Efficacy Studies

Mouse Model of Ebola Virus Infection:

-

Animal Model: BALB/c mice were used for the in vivo studies.

-

Acclimatization: Animals were acclimatized for a minimum of 7 days before the study commencement.

-

Infection: Mice were challenged with a lethal dose of mouse-adapted Ebola virus via intraperitoneal injection.

-

Treatment: Treatment with the imino sugar derivatives (or a placebo) was initiated post-infection. The compounds were administered orally or via another appropriate route at a specified dosage and frequency for a defined period.

-

Monitoring: The animals were monitored daily for clinical signs of disease and mortality for a period of 21 to 28 days.

-

Data Analysis: Survival curves were generated using the Kaplan-Meier method, and the statistical significance between the treated and placebo groups was determined using the log-rank test. The mean time to death was also calculated for each group.

Conclusion

The early research on this compound and its derivatives has established a strong foundation for their development as broad-spectrum antiviral agents. The mechanism of action, targeting a host cellular pathway essential for the replication of numerous enveloped viruses, is a promising strategy to combat emerging and re-emerging viral threats. The quantitative data from both in vitro and in vivo studies demonstrate significant antiviral activity against several hemorrhagic fever viruses. The detailed experimental protocols provided herein offer a clear understanding of the methodologies used to generate this foundational data, serving as a valuable resource for researchers and scientists in the field of antiviral drug development. Further research to optimize the pharmacokinetic and pharmacodynamic properties of these imino sugar inhibitors is warranted to advance them toward clinical applications.

References

Methodological & Application

Application Notes and Protocols for CM-10-18 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-10-18 is an imino sugar derivative that functions as an α-glucosidase inhibitor. This compound has demonstrated significant antiviral activity, particularly against hemorrhagic fever viruses such as Dengue, Marburg, and Ebola. The primary mechanism of action involves the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the proper folding of viral glycoproteins, leading to their degradation and a subsequent reduction in the secretion of infectious virions. These application notes provide detailed protocols for utilizing this compound in relevant animal models to evaluate its prophylactic and therapeutic efficacy.

Mechanism of Action: Targeting Viral Glycoprotein Folding

This compound, as an α-glucosidase inhibitor, interferes with the host-cell machinery that enveloped viruses rely on for proper virion assembly. By inhibiting ER α-glucosidases I and II, this compound prevents the trimming of glucose residues from N-linked glycans on newly synthesized viral envelope glycoproteins. This disruption leads to misfolded glycoproteins that are retained in the ER and ultimately targeted for degradation by the ER-associated degradation (ERAD) pathway. Consequently, the assembly and release of new, infectious viral particles are significantly reduced.

Data Presentation: In Vivo Efficacy of Iminosugar Derivatives

While specific quantitative in vivo efficacy data for this compound is limited in publicly available literature, data from studies on structurally related iminosugar α-glucosidase inhibitors provide a strong rationale for its use. The following table summarizes representative data from studies using N-nonyl-deoxynojirimycin (NN-DNJ), a well-characterized iminosugar, in a mouse model of Japanese Encephalitis Virus (JEV), another flavivirus. This data can be used as a reference for designing studies with this compound.

| Compound | Virus Challenge | Animal Model | Dosing Regimen | Efficacy Readout | Outcome |

| NN-DNJ | Japanese Encephalitis Virus (JEV) | ICR Mice | 200 mg/kg/day, oral gavage | Survival Rate | Significantly reduced mortality compared to placebo. |

| NN-DNJ | Japanese Encephalitis Virus (JEV) | ICR Mice | 20 mg/kg/day, oral gavage | Survival Rate | Showed a dose-dependent protective effect. |

Note: This data is for a related compound (NN-DNJ) and should be used as a guide for dose-ranging studies with this compound. Optimal dosing for this compound will need to be determined empirically.

Experimental Protocols

The following protocols are designed for evaluating the antiviral efficacy of this compound in established mouse models of Dengue and Ebola virus infections.

Protocol 1: Prophylactic and Therapeutic Efficacy of this compound in a Lethal Dengue Virus Mouse Model

This protocol utilizes AG129 mice, which are deficient in both interferon-α/β and -γ receptors, making them susceptible to lethal Dengue virus (DENV) infection.

Materials:

-

This compound

-

Vehicle (e.g., sterile PBS or as recommended by the supplier)

-

Dengue virus (DENV-2, strain New Guinea C or other pathogenic strain)

-

AG129 mice (6-8 weeks old)

-

Cell culture medium (e.g., DMEM) for virus dilution

-

Sterile syringes and needles

-

Personal Protective Equipment (PPE) for BSL-2 or BSL-3 work, as appropriate

Experimental Workflow:

Procedure:

-

Animal Acclimatization: Acclimatize AG129 mice for at least one week under standard laboratory conditions.

-

Group Allocation: Randomly assign mice to treatment and control groups (n=10-15 mice per group).

-

Group 1: Vehicle control

-

Group 2: this compound (Low dose, e.g., 20 mg/kg/day)

-

Group 3: this compound (High dose, e.g., 200 mg/kg/day)

-

Note: Dose levels are suggestions based on related compounds and should be optimized in pilot studies.

-

-

Treatment Administration (Prophylactic Regimen):

-

Begin administration of this compound or vehicle 24 hours prior to virus infection.

-

Administer daily via oral gavage or intraperitoneal (IP) injection.

-

-

Dengue Virus Infection:

-

Infect mice with a lethal dose of DENV-2 (e.g., 10^4 - 10^5 Plaque Forming Units - PFU) via intraperitoneal injection.

-

-

Treatment Administration (Therapeutic Regimen):

-

For therapeutic studies, initiate treatment with this compound or vehicle at a specified time post-infection (e.g., 4, 24, or 48 hours).

-

Continue daily administration for a predetermined duration (e.g., 7-10 days).

-

-

Monitoring and Endpoints:

-

Monitor mice daily for survival, weight loss, and clinical signs of disease (e.g., ruffled fur, lethargy, hind limb paralysis).

-

The primary endpoint is survival.

-

Secondary endpoints include viremia (measured from blood samples collected at day 3 post-infection) and viral load in tissues (e.g., liver, spleen) at the time of euthanasia.

-

-

Data Analysis:

-

Analyze survival data using Kaplan-Meier survival curves and log-rank tests.

-

Compare weight loss and viral titers between groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Protocol 2: Evaluation of this compound in a Mouse-Adapted Ebola Virus Model

This protocol uses mouse-adapted Ebola virus (MA-EBOV) strains that cause lethal disease in immunocompetent mice (e.g., BALB/c or C57BL/6). All work with live Ebola virus must be conducted in a BSL-4 facility.

Materials:

-

This compound

-

Vehicle

-

Mouse-adapted Ebola virus (MA-EBOV)

-

BALB/c or C57BL/6 mice (6-8 weeks old)

-

Sterile syringes and needles

-

Appropriate BSL-4 PPE and containment facilities

Experimental Workflow:

CM-10-18 dosage and administration guidelines

Disclaimer: The following information is intended for research, scientific, and drug development professionals. CM-10-18 is an investigational compound and is not approved for human use. The data presented is derived from preclinical studies, and no clinical dosage and administration guidelines have been established.

Introduction

This compound is an imino sugar α-glucosidase inhibitor that has demonstrated potent antiviral activity in preclinical studies.[1] It represents a promising therapeutic candidate for the treatment of viral hemorrhagic fevers. This document provides an overview of its mechanism of action, a summary of preclinical findings, and generalized protocols for in vitro and in vivo evaluation based on the available scientific literature.

Mechanism of Action

This compound targets host cellular endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are essential for the proper folding of viral envelope glycoproteins through the calnexin-mediated folding pathway. By inhibiting these glucosidases, this compound disrupts the maturation of viral glycoproteins, leading to their misfolding and subsequent degradation. This process ultimately results in a significant reduction in the secretion of infectious viral particles.[1]

Caption: Mechanism of action of this compound.

Preclinical Data Summary

Preclinical studies have highlighted the broad-spectrum antiviral potential of this compound and its derivatives against several hemorrhagic fever viruses.

| Virus Family | Representative Virus | In Vitro Activity | In Vivo Model | Observed Efficacy | Reference |

| Flaviviridae | Dengue virus | Effective | Mouse | Efficiently protected against lethality | [1] |

| Filoviridae | Marburg virus | Superior activity (derivatives) | Mouse | Significantly reduced mortality | [1] |

| Filoviridae | Ebola virus | Superior activity (derivatives) | Mouse | Significantly reduced mortality | [1] |

Table 1: Summary of Preclinical Antiviral Activity of this compound and its Derivatives.

Experimental Protocols

The following are generalized protocols based on standard virological and pharmacological research practices. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

-

Cell Culture: Seed susceptible cells (e.g., Vero E6) in 6-well plates and grow to confluency.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in culture medium.

-

Virus Infection: Infect the confluent cell monolayers with the virus of interest at a known multiplicity of infection (MOI).

-

Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the culture medium containing the different concentrations of this compound.

-

Overlay: After incubation, overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

-

Staining and Quantification: Fix the cells (e.g., with 10% formalin) and stain with a crystal violet solution. Count the number of plaques in each well.

-

Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of this compound that inhibits plaque formation by 50% compared to the untreated virus control.

Caption: Workflow for an in vitro plaque reduction assay.

-

Animal Model: Use a susceptible mouse strain (e.g., BALB/c or C57BL/6) appropriate for the virus being studied. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Virus Challenge: Infect mice with a lethal dose of the virus via an appropriate route (e.g., intraperitoneal, intravenous).

-

Treatment Administration:

-

Formulation: Prepare this compound in a sterile, biocompatible vehicle.

-

Dosage: Based on preliminary toxicity studies, administer the desired dose (e.g., in mg/kg).

-

Route: Administer via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

-

Schedule: Begin treatment at a specified time post-infection (e.g., 1 hour) and continue for a defined duration (e.g., once or twice daily for 7-10 days).

-

-

Monitoring:

-

Record body weight and clinical signs of illness daily.

-

Monitor survival for at least 21 days post-infection.

-

-

Endpoint Analysis:

-

At a predetermined time point, a subset of animals may be euthanized for the collection of blood and tissues to determine viral titers (e.g., by plaque assay or qRT-PCR) and assess tissue pathology.

-

-

Data Analysis:

-

Compare the survival curves of the treated and placebo groups using a Kaplan-Meier analysis.

-

Analyze differences in weight loss, viral load, and histopathology between the groups.

-

Conclusion

This compound is a promising antiviral compound with a novel mechanism of action targeting host enzymes. The preclinical data strongly support its further development as a potential treatment for viral hemorrhagic fevers. The protocols outlined above provide a general framework for the continued investigation of this compound's efficacy and mechanism of action. Further studies are required to establish its pharmacokinetic profile, safety, and optimal dosing for potential future clinical evaluation.

References

Application Notes and Protocols for the Quantification of Novel Therapeutic Agents

Introduction

The accurate quantification of novel therapeutic agents is paramount throughout the drug development lifecycle, from preclinical pharmacokinetic studies to clinical trial monitoring. This document provides detailed application notes and protocols for the analytical quantification of two distinct classes of anti-cancer compounds, using "CM10" (a small molecule inhibitor) and "CBP-1018" (a peptide-drug conjugate) as representative examples. The methodologies described herein are primarily centered around Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique widely employed in bioanalysis.[1][2]

While the specific compound "CM-10-18" was not definitively identified in the literature, the following protocols provide a robust framework for researchers, scientists, and drug development professionals to establish and validate quantitative assays for similar molecules.

Part 1: Quantification of a Small Molecule Inhibitor (e.g., CM10)

Compound Information:

-

Compound: CM10

-

Description: A potent and selective inhibitor of the aldehyde dehydrogenase 1A (ALDH1A) family (ALDH1A1, ALDH1A2, and ALDH1A3).[3]

-

Molecular Formula: C₂₀H₂₃N₃O[3]

-

Molecular Weight: 321.42 g/mol [3]

-

Therapeutic Area: Oncology[3]

Application Note: LC-MS/MS Method for CM10 Quantification in Human Plasma

This application note outlines a general procedure for the development and validation of a robust LC-MS/MS method for the determination of CM10 in human plasma. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer.

1. Experimental Workflow

Caption: General workflow for small molecule quantification by LC-MS/MS.

2. Detailed Protocol

2.1. Materials and Reagents

-

CM10 reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled version of CM10 or a structurally similar compound)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

2.2. Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve CM10 and IS in an appropriate solvent (e.g., DMSO or Methanol) to obtain a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the CM10 stock solution in 50:50 (v/v) ACN:Water to create calibration standards. Prepare a working solution of the IS at an appropriate concentration.

2.3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution and vortex briefly.

-

Add 150 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

2.4. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |

| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate. |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusing pure CM10 and IS solutions. |

3. Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation).[4] Key parameters to be assessed are summarized below.